hAChE-IN-4
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Overview
Description
hAChE-IN-4, also known as Compound 5d, is a potent inhibitor of human acetylcholinesterase (hAChE). This compound is notable for its ability to cross the blood-brain barrier and exhibits an IC50 value of 0.25 μM. It is primarily used in the study of Alzheimer’s disease due to its inhibitory effects on acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hAChE-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques would be essential in scaling up the production from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
hAChE-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
hAChE-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Employed in research on neurotransmission and the role of acetylcholinesterase in neural function.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting acetylcholinesterase
Mechanism of Action
hAChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hAChE-IN-4 include:
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: Another acetylcholinesterase inhibitor used in the management of Alzheimer’s disease
Uniqueness
This compound is unique in its high potency and ability to cross the blood-brain barrier, making it particularly effective in targeting central nervous system disorders. Its specific molecular structure and binding affinity to acetylcholinesterase distinguish it from other similar compounds .
Properties
Molecular Formula |
C30H23Cl3N2O3 |
---|---|
Molecular Weight |
565.9 g/mol |
IUPAC Name |
2-[[11-amino-12-(3,4-dichlorophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-yl]oxy]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C30H23Cl3N2O3/c31-18-8-5-16(6-9-18)25(36)15-37-19-10-11-21-26(14-19)38-30-28(27(21)17-7-12-22(32)23(33)13-17)29(34)20-3-1-2-4-24(20)35-30/h5-14,27H,1-4,15H2,(H2,34,35) |
InChI Key |
YWXJYJKUHOZQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(C4=C(C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Cl)OC3=N2)C6=CC(=C(C=C6)Cl)Cl)N |
Origin of Product |
United States |
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